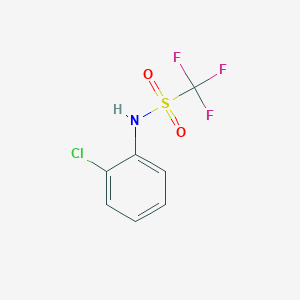

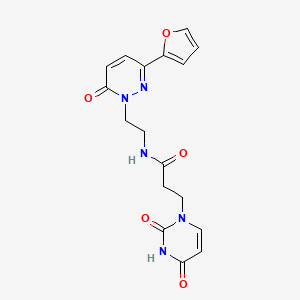

![molecular formula C7H7N3OS B2849695 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide CAS No. 1495694-03-5](/img/structure/B2849695.png)

2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyanoacetamides, which includes “2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide: is a versatile precursor in heterocyclic synthesis. Its cyano and acetamide groups are reactive sites that can undergo various chemical transformations to yield a wide range of heterocyclic compounds. These heterocycles are structurally diverse and have significant applications in pharmaceuticals, agrochemicals, and dyes .

Biological Activity

Compounds derived from 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide have been studied for their biological activities. Thiazole derivatives, in particular, exhibit a broad spectrum of biological properties, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, and antihypertensive activities .

Chemotherapeutic Agents

The structural motif of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide is found in various chemotherapeutic agents. Researchers have been exploring modifications of this compound to develop new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Photographic Sensitizers

Thiazole derivatives, which can be synthesized from 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide , are used as photographic sensitizers. These compounds play a crucial role in the photographic industry by improving the quality and stability of photographic materials .

Vulcanization Accelerators

In the rubber industry, thiazole-based compounds serve as vulcanization accelerators. They help in the cross-linking process, which enhances the mechanical properties of rubber. The synthesis of such accelerators can involve the use of 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide as a starting material .

Liquid Crystal Technology

Thiazole derivatives are also utilized in liquid crystal technology. They are incorporated into liquid crystal displays (LCDs) as part of the materials that control the light modulation. The unique properties of thiazole compounds derived from 2-cyano-N-[(1,3-thiazol-4-yl)methyl]acetamide make them suitable for this application .

Safety and Hazards

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been reported to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

It’s known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are extensively used as reactants in the formation of a variety of heterocyclic compounds . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .

Biochemical Pathways

It’s known that cyanoacetamide derivatives can participate in a variety of condensation and substitution reactions . These reactions can lead to the formation of biologically active heterocyclic moieties .

Pharmacokinetics

It’s known that the compound can be stored at room temperature .

Result of Action

Many derivatives of cyanoacetamide, including thiazole derivatives, have been reported to exhibit diverse biological activities .

Action Environment

It’s known that the compound can be synthesized under various reaction conditions .

Eigenschaften

IUPAC Name |

2-cyano-N-(1,3-thiazol-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c8-2-1-7(11)9-3-6-4-12-5-10-6/h4-5H,1,3H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFWNTAEZCDLPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CNC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

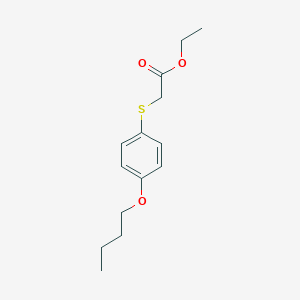

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2849619.png)

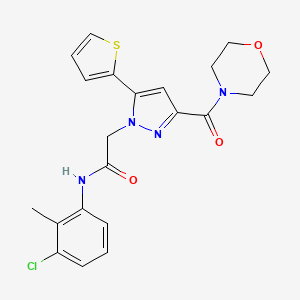

![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)

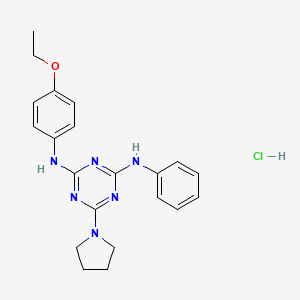

![2,4-dioxo-3-pentyl-N-[3-(1-piperidinyl)propyl]-1H-quinazoline-7-carboxamide](/img/structure/B2849626.png)

![2-[[(E)-3-(2-chloro-5-nitrophenyl)prop-2-enoyl]amino]benzamide](/img/structure/B2849629.png)

![7-hydroxy-N-(4-methoxyphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2849633.png)